2-chloro-6-(2-chloroacetamido)benzoic acid
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Overview
Description
2-chloro-6-(2-chloroacetamido)benzoic acid is a chemical compound with the molecular formula C9H8ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloroacetamido group attached to a benzoic acid moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-chloroacetamido)benzoic acid typically involves the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out under controlled conditions, usually at a temperature of around 40°C for several hours. The intermediate product, 2-chloroacetamido-2-chloroaniline, is then subjected to further reaction with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2-chloroacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can produce 2-chloroaniline and benzoic acid .
Scientific Research Applications
2-chloro-6-(2-chloroacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroacetamido)benzoic acid: Similar structure but with the chloroacetamido group at a different position.
2-chloro-4-(2-chloroacetamido)benzoic acid: Another positional isomer with different chemical properties.
2-chloro-6-(2-chloroacetamido)benzoic acid derivatives: Various derivatives with modifications to the chloro or amido groups.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1313994-57-8 |
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Molecular Formula |
C9H7Cl2NO3 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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